Synthesis Selectivity: Target Triisopropylbenzene Yield in Catalytic Alkylation
In a heterogeneous catalytic alkylation of benzene with propene, the selectivity for triisopropylbenzene (TIPB) is reported to be more than 36%, while the selectivity for the primary coproduct, diisopropylbenzene (DIPB), is more than 40% [1]. This data provides a baseline for process optimization where TIPB is the desired high-value product.
| Evidence Dimension | Reaction Selectivity (Yield of desired product) |
|---|---|
| Target Compound Data | >36% selectivity to triisopropylbenzene |
| Comparator Or Baseline | >40% selectivity to diisopropylbenzene |
| Quantified Difference | Approximately 4-5 percentage points difference in selectivity |
| Conditions | Catalytic alkylation of benzene and propene over a heterogeneous catalyst; benzene conversion >98% |
Why This Matters
This data defines the process-specific trade-off in producing TIPB versus DIPB, which is critical for procurement planning and cost analysis in industrial manufacturing.
- [1] LIU Min, GE Zhong-xue, ZHAO Hao-ying, LIU Hong. Synthesis of diisopropylbenzene and triisopropylbenzene by heterogeneous catalytic method. Xi'an Modern Chemistry Research Institute, 2005. View Source
